![molecular formula C9H5NO5 B1397775 7-Nitrobenzofuran-2-carboxylic acid CAS No. 90483-98-0](/img/structure/B1397775.png)
7-Nitrobenzofuran-2-carboxylic acid
Overview
Description
7-Nitrobenzofuran-2-carboxylic acid is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .
Molecular Structure Analysis
The molecular formula of 7-Nitrobenzofuran-2-carboxylic acid is C9H5NO5 . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .
Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, they can be used in the preparation of arylarylamidobenzofurans via Curtius rearrangement followed by bromination and Suzuki reaction .
Physical And Chemical Properties Analysis
Carboxylic acids, such as 7-Nitrobenzofuran-2-carboxylic acid, incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .
Scientific Research Applications
Synthesis and Derivative Formation
- Nitro, Amino, and Acetamino Derivatives : The synthesis of derivatives like nitro, amino, and acetamino from 7-Nitrobenzofuran-2-carboxylic acid plays a crucial role. For instance, 7-nitrobenzofuran can be prepared through the Sandmeyer reaction of 7-aminobenzofuran, showing the potential for creating diverse chemical structures for various applications (Kawase, Takata, & Hikishima, 1971).
Reactivity and Synthesis Pathways
- Reactivities in Benzofuran Synthesis : The reactivities of intermediates in benzofuran synthesis, including compounds like 3-Methyl-5-nitrobenzofuran and 3-methyl-5-nitrobenzofuran-2-carboxylic acid, are essential for understanding the chemical pathways and mechanisms. This knowledge aids in the development of more efficient synthesis methods for these compounds (Horaguchi, Matsuda, Tanemura, & Suzuki, 1987).
Antibacterial Properties
- Antibacterial Activity : Nitrobenzofurans, including 7-nitrobenzofuran-2-carboxylic acid derivatives, have been investigated for their antibacterial properties. Such studies are vital in exploring new antibacterial agents and understanding their mechanisms of action (Powers, 1976).
Chemical Analysis Techniques
- Spectral Analysis : The study of nitrobenzofurans using techniques like IR, Raman, and NMR spectroscopy is crucial for understanding their molecular structure and behavior. Such analytical techniques are fundamental in chemical research and material characterization (Samsonowicz, Świsłocka, Regulska, & Lewandowski, 2007).
Sensor Development
- Fluorescent and Colorimetric Sensor : 7-Nitrobenzofuran-2-carboxylic acid derivatives have been used in the development of sensors, particularly for the detection of heavy metals like mercury. This application is significant in environmental monitoring and pollution control (Ruan, Maisonneuve, & Xie, 2011).
Medicinal Chemistry Applications
- Antimicrobial Activities : The derivatives of 7-nitrobenzofuran-2-carboxylic acid have been studied for their potential antimicrobial activities. Such research contributes to the discovery of new drugs and therapeutic agents (Dias, Lima, Takahashi, & Ardisson, 2015).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 7-nitrobenzofuran-2-carboxylic acid belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . This suggests that 7-Nitrobenzofuran-2-carboxylic acid may interact with its targets in a similar manner.
Biochemical Pathways
Benzofuran compounds are known to have a broad range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The physicochemical properties of benzofuran compounds suggest that they may have good bioavailability .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives suggests that they may be effective in a variety of environments .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including as potential natural drug lead compounds . Future research will likely continue to explore the diverse pharmacological activities of these compounds and their potential applications as drugs .
properties
IUPAC Name |
7-nitro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO5/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIVDVZLSDYKJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitrobenzofuran-2-carboxylic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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